2-Amino-5-bromo-4-methyl-3-nitropyridine
Overview
Description
The compound 2-Amino-5-bromo-4-methyl-3-nitropyridine is a highly substituted pyridine derivative that has been the subject of various studies due to its interesting properties and potential applications. While the provided papers do not directly address this compound, they do provide insights into closely related compounds, which can help infer some of the characteristics and behaviors of 2-Amino-5-bromo-4-methyl-3-nitropyridine.
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-5-nitropyridine, involves the formation of supramolecular assemblies with Keggin polyoxoanions, indicating a potential route for synthesizing similar brominated compounds . Additionally, the microbial transformation of 2-amino-4-methyl-3-nitropyridine by various microorganisms suggests that biotransformation could be a viable method for synthesizing derivatives of 2-Amino-5-bromo-4-methyl-3-nitropyridine .
Molecular Structure Analysis
The molecular structure of related nitropyridines has been extensively studied using X-ray diffraction and quantum chemical calculations. For instance, the crystal structures of 2-amino-4-methyl-3-nitropyridine and its derivatives have been determined, revealing a layered arrangement stabilized by hydrogen bonds . These findings can provide a basis for predicting the molecular structure of 2-Amino-5-bromo-4-methyl-3-nitropyridine.
Chemical Reactions Analysis
The reactivity of similar compounds, such as 2-amino-5-nitropyridine, has been explored in the context of non-linear optical properties and charge transfer interactions . These studies suggest that 2-Amino-5-bromo-4-methyl-3-nitropyridine may also exhibit interesting reactivity, particularly in the presence of halide ions, which could influence its non-linear optical properties.
Physical and Chemical Properties Analysis
Quantum chemical studies on compounds like 2-amino-3-methyl-5-nitropyridine have provided insights into their vibrational frequencies, molecular orbitals, and electronic properties . Similarly, the vibrational and electronic characteristics of 2-Amino-3-bromo-5-nitropyridine have been investigated, offering a comparison for the brominated derivative . The physical properties, such as thermal stability and hydrogen bonding patterns, have been characterized for related nitropyridines, which can be used to infer the properties of 2-Amino-5-bromo-4-methyl-3-nitropyridine .
Scientific Research Applications
Crystal and Molecular Structure Analysis
- 2-Amino-5-bromo-4-methyl-3-nitropyridine and its derivatives have been extensively studied for their crystal structures, revealing their stabilization by hydrogen bonds and layered arrangement with dimeric motifs. These studies provide insights into the molecular and crystal structures of these compounds using X-ray studies and Density Functional Theory (DFT) calculations (Bryndal et al., 2012).
Reactivity and Synthesis
- The reactivity of nitropyridine derivatives, including 2-Amino-5-bromo-4-methyl-3-nitropyridine, has been investigated in different solvents, demonstrating the influence of solvent polarity on substitution processes. This research aids in developing synthesis methods for various derivatives of aminopyridine (Hertog & Jouwersma, 1953).
Non-linear Optical Properties
- 2-Amino-5-bromo-4-methyl-3-nitropyridine exhibits potential for use in non-linear optical (NLO) applications. Studies have shown that its crystal structures favor efficient quadratic NLO properties, making it a candidate for optical material applications (Pécaut et al., 1993).
Molecular and Vibrational Characteristics
- Detailed experimental and theoretical investigations have been conducted on the molecular structure, electronic, and vibrational characteristics of this compound. Quantum chemical calculations and spectroscopic studies reveal its stability, charge delocalization, and potential biological activity (Abraham et al., 2017).
Microbial Transformation
- Biotransformation studies using different microbial strains have been performed on 2-Amino-5-bromo-4-methyl-3-nitropyridine, leading to the formation of various products. These studies provide insights into microbial hydroxylation and its inhibition by certain ions, contributing to the field of biotechnology and industrial microbiology (Tully et al., 2012).
Development of Fluorescent Probes
- The compound has been used in the development of fluorescent probes for the detection of metal ions in aqueous media. These probes, based on 2-aminoethylpyridine derivatives, demonstrate potential for practical applications in detecting and estimating trace metals in water samples and biological systems (Singh et al., 2020).
Safety And Hazards
Future Directions
2-Amino-5-bromo-4-methyl-3-nitropyridine is used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . This suggests potential applications in the development of new pharmaceuticals.
Relevant Papers There are several papers related to 2-Amino-5-bromo-4-methyl-3-nitropyridine. Some discuss its synthesis and reactions , while others focus on its use in the synthesis of other compounds .
properties
IUPAC Name |
5-bromo-4-methyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVGEPWMVKZPND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428426 | |
Record name | 2-Amino-5-bromo-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-4-methyl-3-nitropyridine | |
CAS RN |
100367-40-6 | |
Record name | 2-Amino-5-bromo-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-4-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.